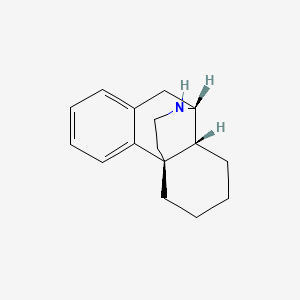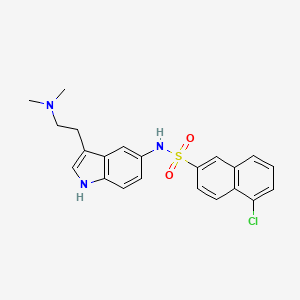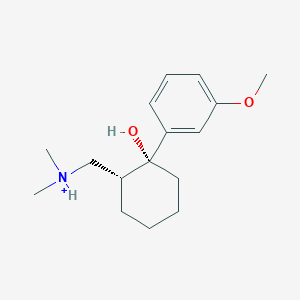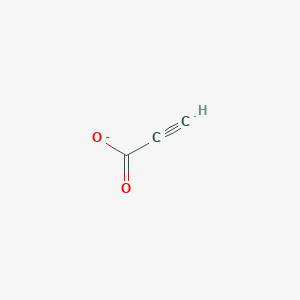
Propynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propynoate is an acetylenic fatty acid anion and the conjugate base of propynoic acid, arising from deprotonation of the carboxylic acid group. It is a monocarboxylic acid anion, an acetylenic fatty acid anion and a short-chain fatty acid anion. It is a conjugate base of a propynoic acid.
Applications De Recherche Scientifique
Vibrational Spectra Studies
Propynoate, particularly propynoic acid and sodium propynoate, has been studied for its vibrational spectra. Research conducted by Katon and McDevitt (1965) explored both the infrared and Raman spectra of propynoic acid and sodium propynoate, including their deuterium-substituted compounds. This research contributes to understanding the fundamental frequencies of these compounds (Katon & McDevitt, 1965).
Agricultural and Environmental Applications
In a study focused on reducing methane production in agriculture, propynoate was used as an inhibitor. Patra and Yu (2013) found that propynoate, combined with other substances, could decrease methane production, indicating potential applications in mitigating methane emissions from ruminants (Patra & Yu, 2013).
Solid-State Polymerization
Jaufmann et al. (2000) investigated the γ-ray-induced solid-state polymerization of sodium propynoate. Their research indicated that exposure to γ-rays led to the formation of an acetylenic polymer, demonstrating the potential of propynoate in polymer science (Jaufmann et al., 2000).
Chemical Synthesis
Propynoates are integral in various chemical syntheses. Shu et al. (2017) developed an efficient methodology for synthesizing propynoates and propynenitriles, highlighting their significance in the production of substituted acetylenes (Shu et al., 2017).
Catalysis Research
The role of propynoate in catalysis was explored by Zhang et al. (2010), who studied the Palladium (II) catalyzed reactions of allyl propynoate. Their findings contribute to the understanding of reaction mechanisms involving propynoate in the presence of halide ions (Zhang et al., 2010).
Coordination Chemistry
Huskens et al. (1996) researched the coordination of propynoate (propionate) in lanthanide(III) complexes. Their work adds to the knowledge of complexation behavior and thermodynamics in coordination chemistry (Huskens et al., 1996).
Propriétés
Nom du produit |
Propynoate |
|---|---|
Formule moléculaire |
C3HO2- |
Poids moléculaire |
69.04 g/mol |
Nom IUPAC |
prop-2-ynoate |
InChI |
InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |
Clé InChI |
UORVCLMRJXCDCP-UHFFFAOYSA-M |
SMILES canonique |
C#CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



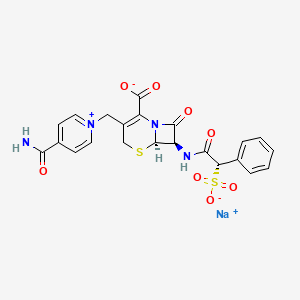
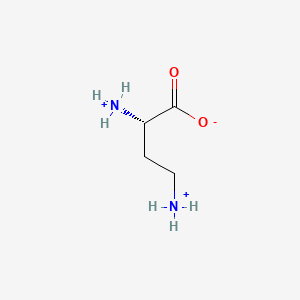
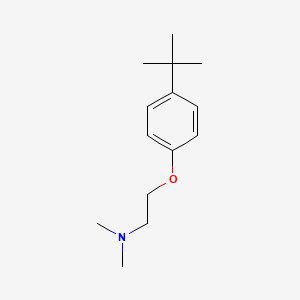
![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
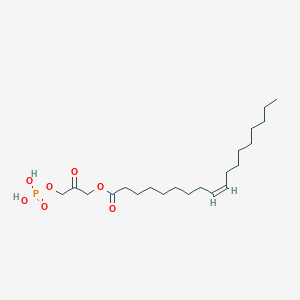
![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)
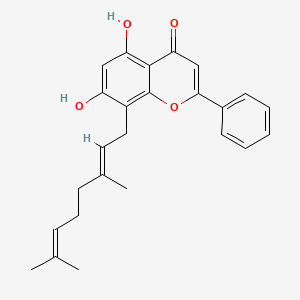
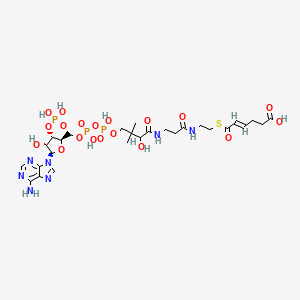
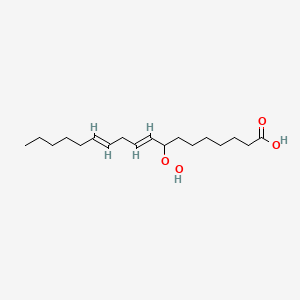
![[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1239232.png)
